

An In-Depth Technical Guide to 1-Chloro-3-(methoxymethoxy)benzene

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Compound of Interest

Compound Name:	1-Chloro-3-(methoxymethoxy)benzene
CAS No.:	91105-99-6
Cat. No.:	B2652366

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Introduction: A Versatile Building Block for Complex Syntheses

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of protecting groups is paramount. **1-Chloro-3-(methoxymethoxy)benzene** emerges as a highly valuable synthetic intermediate, embodying a key principle of synthetic design: orthogonal reactivity. This guide offers an in-depth analysis of its properties, synthesis, and reactivity, providing researchers and drug development professionals with the critical insights needed to effectively leverage this molecule in multi-step synthetic campaigns. The core utility of this compound lies in the differential reactivity of its two key functional groups: an acid-labile methoxymethyl (MOM) ether and a relatively inert aryl chloride, which can be activated for carbon-carbon or carbon-heteroatom bond formation under specific catalytic conditions.

Core Molecular Profile

Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its successful application in the laboratory. The identity and key physicochemical data for **1-Chloro-3-(methoxymethoxy)benzene** are summarized below.

Property	Value	Source(s)
IUPAC Name	1-Chloro-3-(methoxymethoxy)benzene	N/A
CAS Number	91105-99-6	N/A
Molecular Formula	C ₈ H ₉ ClO ₂	N/A
Molecular Weight	172.61 g/mol	[1]
Appearance	Varies; often a liquid or low-melting solid	[2]
Boiling Point	Data not readily available; estimated to be >200 °C	N/A
Solubility	Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)	N/A

Note: Experimental data for this specific compound is not extensively published. Properties are often inferred from structurally similar compounds.

Spectroscopic Signature

While a comprehensive public database of spectra for this specific molecule is limited, its structure allows for predictable spectroscopic characteristics:

- ¹H NMR:** Protons on the aromatic ring would appear as complex multiplets in the aromatic region (~6.8-7.3 ppm). The two protons of the CH₂ group in the MOM ether would present as a singlet around 5.2 ppm. The methyl group of the MOM ether would be a sharp singlet at approximately 3.5 ppm.
- ¹³C NMR:** Aromatic carbons would resonate in the ~115-160 ppm range. The CH₂ carbon of the MOM group is expected around 95 ppm, and the methyl carbon around 56 ppm.
- IR Spectroscopy:** Key stretches would include C-O-C ether bonds (~1050-1150 cm⁻¹), aromatic C=C bonds (~1475-1600 cm⁻¹), and the C-Cl bond (~700-800 cm⁻¹).

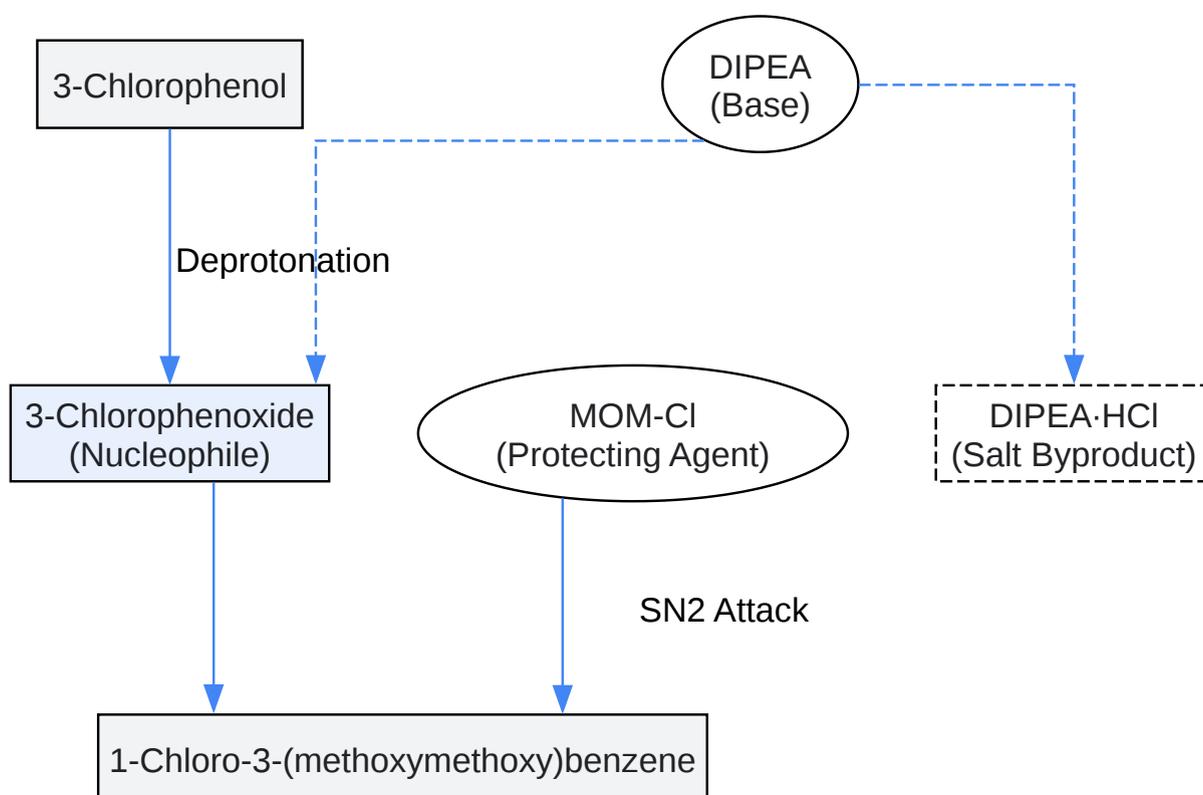
- Mass Spectrometry (EI): The molecular ion peak (M^+) would be observed at m/z 172 (for ^{35}Cl) and 174 (for ^{37}Cl) in an approximate 3:1 ratio. A prominent fragment would be the loss of the methoxymethyl group ($\bullet\text{CH}_2\text{OCH}_3$), leading to a fragment corresponding to the 3-chlorophenoxide radical cation.

Synthesis and Safe Handling

Synthetic Route: Protection of 3-Chlorophenol

The most direct and common synthesis of **1-Chloro-3-(methoxymethoxy)benzene** involves the protection of the hydroxyl group of 3-chlorophenol. This is an acetal formation reaction, typically achieved using chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base.

The choice of base is critical. A strong, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often preferred. It is sufficiently basic to deprotonate the phenol but is too bulky to compete as a nucleophile, thus minimizing side reactions.[3] The reaction proceeds via an $\text{S}_{\text{N}}2$ mechanism where the generated phenoxide attacks the electrophilic carbon of MOM-Cl.[4]



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Caption: Synthetic workflow for the protection of 3-Chlorophenol.

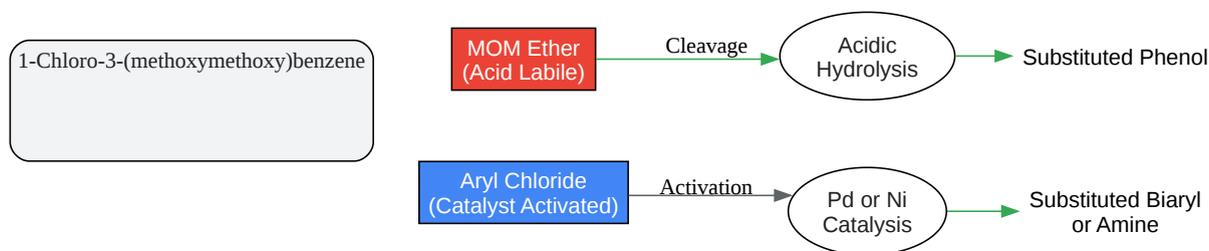
Safety and Handling

CAUSALITY STATEMENT: The primary hazard associated with the synthesis of this compound stems from the high reactivity and toxicity of the protecting agent, chloromethyl methyl ether (MOM-Cl).

- Hazard Identification: Chloromethyl methyl ether is a potent alkylating agent and a known human carcinogen.[5][6] It must be handled with extreme caution in a well-ventilated chemical fume hood. All glassware should be decontaminated with an aqueous ammonia solution to destroy any residual MOM-Cl. The target compound, **1-Chloro-3-(methoxymethoxy)benzene**, is an aryl chloride and should be handled with standard laboratory precautions, including avoiding skin contact and inhalation.[7]
- Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and nitrile gloves, is required. When handling neat MOM-Cl, double-gloving is recommended.[6]
- Disposal: All waste containing MOM-Cl must be quenched with ammonia and disposed of as hazardous chemical waste according to institutional guidelines.

Reactivity and Strategic Applications

The synthetic utility of **1-Chloro-3-(methoxymethoxy)benzene** is derived from the orthogonal stability of its two primary functional groups. The MOM ether is stable under basic and nucleophilic conditions but is readily cleaved by acid, while the aryl chloride is stable to most acidic and basic conditions but can be activated by transition metal catalysts.[3][8][9]



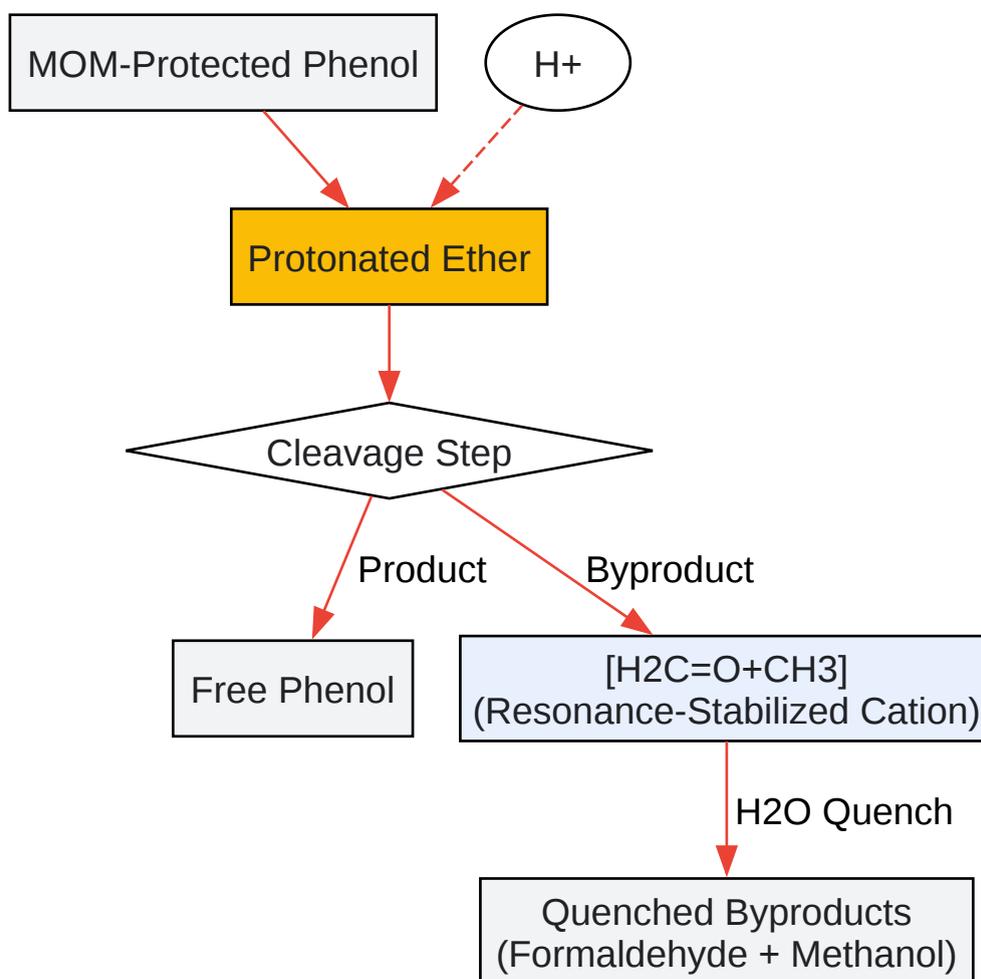
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Caption: Orthogonal reactivity of the key functional groups.

Reactivity of the Methoxymethyl (MOM) Ether

The MOM group serves as an effective protecting group for the phenolic oxygen. It is stable to a wide range of non-acidic reagents, including organometallics (at low temperatures), hydrides, and strong bases.^{[9][10]}

Its removal, or deprotection, is typically achieved under acidic conditions.^[3] The mechanism involves protonation of one of the ether oxygens, followed by cleavage to form a resonance-stabilized oxonium ion and the free phenol. The oxonium ion is then quenched by water or another nucleophile.



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Caption: Mechanism of acid-catalyzed MOM deprotection.

Reactivity of the Aryl Chloride

The carbon-chlorine bond in **1-Chloro-3-(methoxymethoxy)benzene** is relatively strong and unreactive compared to aryl bromides or iodides.[8] However, its reactivity can be unlocked using modern transition-metal catalysis, making it a cost-effective and readily available building block for complex molecule synthesis.

- Suzuki-Miyaura Coupling: This palladium- or nickel-catalyzed reaction enables the formation of a C-C bond between the aryl chloride and an organoboron reagent (e.g., a boronic acid). [11] This is a cornerstone reaction for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. The oxidative addition of the palladium(0) catalyst to the C-Cl

bond is typically the rate-limiting step and often requires specialized, electron-rich phosphine ligands to proceed efficiently.[8][12]

- Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl chloride and an amine. It is one of the most powerful methods for synthesizing arylamines, another critical functional group in drug discovery.[8]
- Other Transformations: While more challenging, the aryl chloride can also be converted into an organometallic reagent (e.g., a Grignard or organolithium) via metal-halogen exchange, opening pathways for reaction with a wide range of electrophiles.

Field-Proven Experimental Protocol

Protocol: Acid-Catalyzed Deprotection of 1-Chloro-3-(methoxymethoxy)benzene

This protocol describes a self-validating system for the efficient removal of the MOM protecting group to yield 3-chlorophenol. The success of the reaction is easily monitored by Thin Layer Chromatography (TLC) due to the significant change in polarity between the starting material and the product.

Objective: To cleave the methoxymethyl ether to reveal the free phenol.

Materials:

- **1-Chloro-3-(methoxymethoxy)benzene** (1.0 eq.)
- Methanol (or a THF/water mixture)
- Concentrated Hydrochloric Acid (HCl, ~2-4 eq.)
- Dichloromethane (DCM) or Ethyl Acetate (for extraction)
- Saturated aqueous Sodium Bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, dissolve **1-Chloro-3-(methoxymethoxy)benzene** in methanol (approx. 0.2 M concentration).
- **Acid Addition:** While stirring at room temperature (20-25 °C), add concentrated HCl dropwise. The reaction is typically exothermic; for sensitive substrates, an ice bath may be used.
- **Reaction Monitoring (Self-Validation):** The progress of the reaction should be monitored by TLC.
 - **Causality:** The product, 3-chlorophenol, is significantly more polar than the starting MOM ether due to the presence of the free hydroxyl group.
 - **Procedure:** Spot the reaction mixture on a silica gel TLC plate against a spot of the starting material. Elute with a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes). The starting material will have a high R_f value, while the product will appear as a new, lower R_f spot. The reaction is complete when the starting material spot is no longer visible.
- **Quenching:** Once the reaction is complete (typically 1-4 hours), carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases. This neutralizes the excess HCl.
- **Extraction:** Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (DCM or Ethyl Acetate). Separate the layers. Extract the aqueous layer two more times with the organic solvent.
- **Washing:** Combine the organic layers and wash sequentially with water and then brine.
 - **Causality:** The water wash removes residual methanol and inorganic salts. The brine wash helps to break any emulsions and begins the drying process.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: The resulting crude 3-chlorophenol can be purified by flash column chromatography if necessary, though it is often of sufficient purity for subsequent steps.

Conclusion

1-Chloro-3-(methoxymethoxy)benzene stands as a testament to the power of strategic functionalization in organic synthesis. Its design allows for a two-stage reactivity profile: facile, acid-mediated deprotection of the phenol and robust, catalyst-mediated functionalization of the aryl chloride. This orthogonal characteristic provides chemists with the flexibility to construct complex molecular architectures in a controlled and predictable manner, solidifying its role as a key building block for innovation in research and development.

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